molecular formula C18H14BrN3O5S2 B362506 (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 620590-23-0

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Cat. No.: B362506
CAS No.: 620590-23-0
M. Wt: 496.4g/mol
InChI Key: WIZCNUYFXIYUMS-UHFFFAOYSA-N
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Description

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H14BrN3O5S2 and its molecular weight is 496.4g/mol. The purity is usually 95%.
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Biological Activity

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C18H15BrN2O3S2
  • Molecular Weight : 451.36 g/mol
  • CAS Number : 620543-72-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism is particularly relevant for developing new antibiotics against resistant strains.
  • Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells. It activates specific signaling pathways that lead to cell cycle arrest and apoptosis, particularly in breast cancer cell lines. The mechanism may involve the inhibition of DNA replication or repair processes.

Antimicrobial Activity

A study conducted by researchers demonstrated that derivatives of thiazole compounds, including the target compound, showed significant antimicrobial properties against various bacterial strains. The study found that the presence of the bromophenyl group enhances the compound's potency against Gram-positive bacteria .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells . The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Data Tables

Biological Activity Effect Target Cell Type Reference
AntimicrobialInhibition of growthGram-positive bacteria
AnticancerInduction of apoptosisBreast cancer cells
AntifungalInhibition of fungal growthVarious fungal strains

Properties

IUPAC Name

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCNUYFXIYUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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